molecular formula C13H10FNO2 B15340210 5-Fluoro-6-(p-tolyl)picolinic acid

5-Fluoro-6-(p-tolyl)picolinic acid

Cat. No.: B15340210
M. Wt: 231.22 g/mol
InChI Key: KYUHJDLJXKGKEV-UHFFFAOYSA-N
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Description

5-Fluoro-6-(p-tolyl)picolinic acid is a fluorinated aromatic compound that features a picolinic acid core with a fluorine atom at the 5-position and a p-tolyl group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of 5-fluoropicolinic acid with p-tolylboronic acid using a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is conducted in a suitable solvent like toluene or water.

  • Direct Fluorination: Another approach is the direct fluorination of 6-(p-tolyl)picolinic acid using a fluorinating agent like Selectfluor or xenon difluoride.

Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, aqueous conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon catalyst.

  • Substitution: Sodium azide, potassium iodide, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives.

  • Reduction: The compound can be reduced to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-6-(p-tolyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is being investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 5-Fluoro-6-(p-tolyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

  • 5-Fluoropicolinic acid

  • 6-(p-Tolyl)picolinic acid

  • 5-Fluoro-2-(p-tolyl)pyridine

Uniqueness: 5-Fluoro-6-(p-tolyl)picolinic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

5-fluoro-6-(4-methylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-2-4-9(5-3-8)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

KYUHJDLJXKGKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F

Origin of Product

United States

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